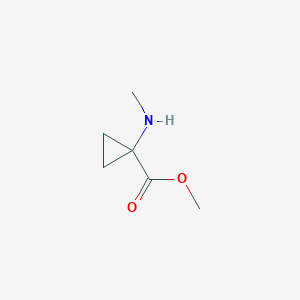

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-(methylamino)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHWWSDSATZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halocyclopropanation via Trihalide Intermediates

The method described in CN104447293A employs methacrylic acid derivatives (e.g., methacrylic acid, esters, or nitriles) as substrates. These react with trihalides (e.g., chloroform or bromoform) in the presence of a base to form 2,2-gem-dihalocyclopropane intermediates. For example:

This intermediate undergoes dehalogenation using metallic sodium to yield methyl cyclopropane carboxylate derivatives. While this patent focuses on carboxylic acid products, esterification or transesterification could adapt the process to produce methyl esters.

Calcium Methoxide-Mediated Cyclization

CN107673973B discloses a novel route using γ-chlorobutyric acid methyl ester and calcium methoxide (derived from calcium carbide and methanol). The reaction proceeds via dehydrochlorination and cyclization at 60–120°C to form methyl cyclopropanecarboxylate:

This method avoids hazardous reagents like diazomethane and achieves 83–94% yields under optimized conditions. The calcium methoxide acts as both a base and a desiccant, simplifying purification.

Introduction of the Methylamino Group

Functionalizing the cyclopropane ring with a methylamino group requires careful consideration of ring stability. Two strategies are plausible: direct nucleophilic substitution or reductive amination .

Nucleophilic Substitution of Halogenated Intermediates

Intermediate III from CN104447293A contains two halogen atoms at the 2-position. Selective substitution of one halogen with methylamine could yield the target compound:

However, the strained cyclopropane ring may undergo ring-opening under harsh conditions. Patent CN104447293A reports successful dehalogenation using sodium, suggesting that milder bases or phase-transfer catalysts could facilitate amine substitution without degradation.

Reductive Amination of Keto Intermediates

An alternative route involves synthesizing a cyclopropane ketone intermediate, followed by reductive amination. For instance, methyl cyclopropane-1-carboxylate could be oxidized to the corresponding ketone, which then reacts with methylamine and a reducing agent (e.g., NaBH3CN):

This method avoids halogen handling but requires precise control over oxidation and reduction steps to preserve the cyclopropane ring.

Esterification and Protecting Group Strategies

The methyl ester functionality is typically introduced early in the synthesis to stabilize the carboxylate group. CN107673973B demonstrates the efficiency of starting with γ-chlorobutyric acid methyl ester, which retains the ester group throughout cyclization. For routes beginning with carboxylic acids (e.g., CN104447293A), esterification via Fischer-Speier or Steglich methods may be employed:

Protecting the amine during cyclopropanation or substitution steps may necessitate groups like tert-butoxycarbonyl (Boc), which can be removed under acidic conditions post-synthesis.

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de citronellyle subit principalement des réactions d’estérification et de transestérification. Il peut également participer à des réactions d’hydrolyse, où la liaison ester est clivée pour donner du citronellol et de l’acide acétique.

Réactifs et conditions communes :

Estérification : Citronellol et acide acétique avec de l’acide sulfurique comme catalyseur.

Transestérification : Citronellol et acétate de vinyle avec de la lipase immobilisée comme catalyseur.

Hydrolyse : Acétate de citronellyle avec de l’eau et un catalyseur acide ou basique.

Principaux Produits :

Estérification : Acétate de citronellyle.

Transestérification : Acétate de citronellyle.

Hydrolyse : Citronellol et acide acétique

4. Applications de la Recherche Scientifique

L’acétate de citronellyle a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de réactions d’estérification et de transestérification.

Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : Exploré pour ses effets antinociceptifs, qui impliquent la modulation des voies de la douleur.

Industrie : Largement utilisé dans les industries des parfums et des arômes pour conférer un arôme agréable aux produits tels que les parfums, les savons et les produits alimentaires .

Applications De Recherche Scientifique

Citronellyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its antinociceptive effects, which involve the modulation of pain pathways.

Industry: Widely used in the fragrance and flavor industries to impart a pleasant aroma to products such as perfumes, soaps, and food items .

Mécanisme D'action

Le mécanisme d’action de l’acétate de citronellyle dans les systèmes biologiques implique son interaction avec diverses cibles moléculaires. Par exemple, ses effets antinociceptifs sont médiés par la modulation des canaux potentiels récepteurs transitoires (TRP) et des canaux ioniques sensibles aux acides (ASIC). Ces canaux jouent un rôle crucial dans la perception de la douleur, et l’interaction de l’acétate de citronellyle avec eux peut réduire la sensation de douleur. De plus, les voies de la protéine kinase C (PKC) et de la protéine kinase A (PKA) sont impliquées dans son mécanisme d’action .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyclopropane backbone , which distinguishes it from larger-ring analogs (e.g., cyclopentane or cyclohexane derivatives). Key comparisons include:

Methyl 1-(methylamino)cyclopentane-1-carboxylate

- Structure : Cyclopentane ring reduces ring strain compared to cyclopropane.

- Synthesis : Similar Boc-protection methods are used, but the larger ring size may improve stability during reactions .

- Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules .

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Natural compound with a carboxylic acid instead of a methyl ester.

- Function : A precursor to ethylene in plants, critical for regulating growth and stress responses .

- Divergence: The methyl ester and methylamino groups in the target compound likely reduce polarity, making it more suitable for synthetic chemistry than biological roles .

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

- Structure : Hydroxymethyl group provides a site for further functionalization.

- Reactivity: The hydroxyl group enables esterification or oxidation, unlike the methylamino group in the target compound .

Physicochemical Properties

Activité Biologique

Methyl 1-(methylamino)cyclopropane-1-carboxylate (MMCC) is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 115.15 g/mol

- Structural Features : The compound features a cyclopropane ring substituted with a methylamino group and an ester functional group derived from carboxylic acid.

MMCC primarily acts as an agonist of ethylene response in plants by targeting the enzyme ACC oxidase (ACO). This interaction influences the ethylene biosynthesis pathway, leading to enhanced ethylene-related responses in various biological systems.

Antimicrobial and Antifungal Properties

Research indicates that MMCC exhibits significant antimicrobial and antifungal activities. Its structural characteristics allow it to interact with specific molecular pathways, influencing biological processes such as cell signaling and metabolism.

Antinociceptive Effects

In medicinal studies, MMCC has been explored for its potential antinociceptive properties, suggesting a role in pain relief mechanisms. The compound's interaction with pain pathways may provide therapeutic avenues for managing pain.

Antitumor Activity

Preliminary studies suggest that MMCC may possess antitumor properties, although detailed mechanisms are still under investigation. Its potential as a precursor in the biosynthesis of other biologically active molecules enhances its significance in cancer research .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | , |

| Antifungal | Demonstrated antifungal properties | |

| Antinociceptive | Potential for pain relief | |

| Antitumor | Preliminary evidence of antitumor activity |

Case Study: Ethylene Response Modulation

A study investigating the effects of MMCC on plant growth revealed that the compound enhances ethylene production, leading to increased fruit ripening rates. This suggests that MMCC could be utilized in agricultural practices to improve crop yield and quality.

Safety and Hazard Classification

MMCC is classified as hazardous, with specific warnings related to its irritant properties. Safety measures should be observed when handling this compound due to potential health risks associated with exposure.

Q & A

Q. What are the standard synthetic routes for Methyl 1-(methylamino)cyclopropane-1-carboxylate, and how is its purity validated?

Synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : tert-Butoxycarbonyl (Boc) protection of the amine group using methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate, followed by methyl esterification .

- Step 2 : Deprotection of the Boc group under acidic conditions (e.g., HCl) to yield the methylamino derivative .

- Characterization :

- NMR : Key signals include δ 3.58 (s, 3H, methoxy group) and δ 1.36 (s, 9H, Boc group) in -NMR (DMSO-d6) .

- LCMS : Validated via m/z 428 [M+H]+ and HPLC retention time (0.61 minutes) .

Q. How stable is this compound under varying storage conditions?

Stability studies recommend:

Q. What analytical techniques are critical for structural confirmation?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 302.11 for related iodophenyl derivatives) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm) and N-H bends (~1600 cm) .

- X-ray Crystallography : Resolves cyclopropane ring strain and substituent geometry in crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in NMR data for cyclopropane derivatives be resolved?

Discrepancies in -NMR shifts (e.g., δ 2.06–2.03 vs. δ 1.67–1.55 for cyclopropane protons) may arise from:

- Solvent Effects : DMSO-d6 vs. CDCl3 can alter proton environments .

- Dynamic Ring Strain : Cyclopropane’s rigidity causes anisotropic shielding; DFT calculations can model these effects .

- Experimental Validation : Compare with deuterated analogs (e.g., naphthalene-d7 derivatives) to isolate ring strain contributions .

Q. What methodologies are used to study its interaction with biological targets like GABA receptors?

- Radioligand Binding Assays : Competitive displacement studies using -muscimol to quantify affinity for GABA receptors .

- Molecular Dynamics (MD) Simulations : Model cyclopropane’s steric effects on receptor binding pockets (e.g., using PubChem CID 97619073 as a template) .

- In Vivo Electrophysiology : Patch-clamp recordings in neuronal cells to assess chloride ion flux modulation .

Q. How can computational modeling predict reactivity in cyclopropane ring-opening reactions?

- DFT Calculations : Optimize transition states for ring-opening under nucleophilic attack (e.g., by hydroxide or amines) using Gaussian09 at the B3LYP/6-31G(d) level .

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict susceptibility to electrophiles .

- Solvent Modeling : COSMO-RS simulations to assess solvation effects on reaction barriers .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Sodium methoxide enhances esterification efficiency (90% yield) compared to HSO .

- Purification : Silica gel chromatography (ethyl acetate/methanol gradient) removes byproducts like unreacted Boc intermediates .

- Scale-Up Challenges : Mitigate exothermicity in cyclopropanation using flow reactors for temperature control .

Methodological Notes

- Data Reproducibility : Cross-validate NMR and LCMS results with independent synthetic batches .

- Safety Protocols : Use inert atmospheres (N) for reactions involving pyrophoric reagents (e.g., zinc bromide) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.